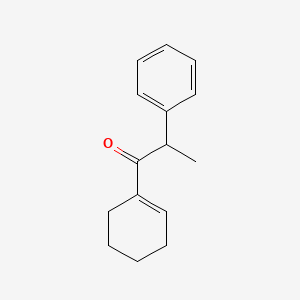
1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one is an organic compound that features a cyclohexene ring, a phenyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzaldehyde in the presence of a base, followed by a dehydration step to form the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one can be compared with other similar compounds, such as:
- 1-(Cyclohex-1-en-1-yl)-3-phenylpropan-1-one
- 1-(Cyclohex-1-en-1-yl)-2-phenylbutan-1-one
- 1-(Cyclohex-1-en-1-yl)-2-phenylpentan-1-one
These compounds share structural similarities but differ in the length of the carbon chain or the position of the phenyl group. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications.
Properties
CAS No. |
917906-04-8 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C15H18O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2,4-5,8-10,12H,3,6-7,11H2,1H3 |
InChI Key |
KBBZSINQGDIXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


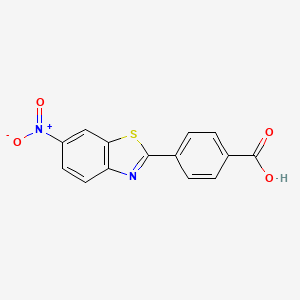
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
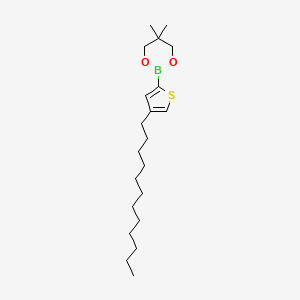
methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)
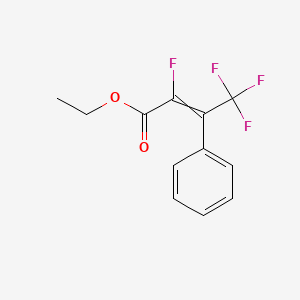
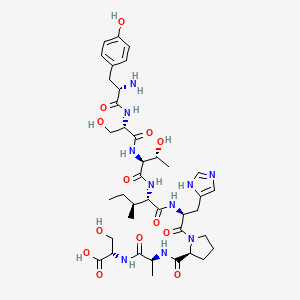
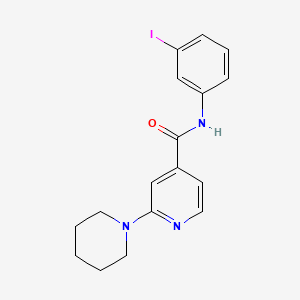
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one](/img/structure/B12616400.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)
